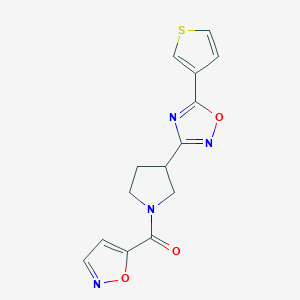

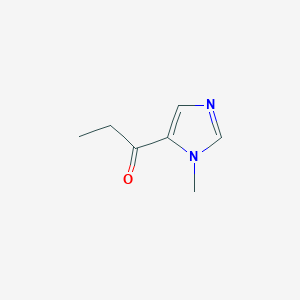

异恶唑-5-基(3-(5-(噻吩-3-基)-1,2,4-恶二唑-3-基)吡咯烷-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of isoxazole derivatives has been a subject of interest due to their potential biological activities. In the studies provided, the synthesis of 5-amino-3-(pyrrol-2-yl)isoxazoles was achieved through the reaction of 2-(2,2-dicyano-1-ethylthioethenyl)pyrroles with hydroxylamine in methanol . This reaction selectively produced the desired isoxazole compounds. Additionally, under similar conditions, the reaction of 2-(2-carbamoyl-2-cyano-1-ethylthioethenyl)pyrroles with hydroxylamine yielded both 5-aminoisoxazoles and their structural isomers, 3-aminoisoxazoles, with the latter being selectively prepared in the presence of aqueous NaOH . The synthesis route also involved intramolecular cyclization processes to produce 1-ethylthio-3-iminopyrrolizines.

Molecular Structure Analysis

The molecular structure of isoxazole derivatives is crucial for their biological activity. In one of the studies, a novel bioactive heterocycle, (4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone, was synthesized and its structure characterized using various spectroscopic methods including IR, 1H NMR, LC-MS, and X-ray diffraction studies . The compound crystallized in the monoclinic crystal system with the space group P21/c. The piperidine and morpholine rings adopted a chair conformation, while the benzisoxazole ring remained planar within experimental limits . The molecular structure was found to be stabilized by inter and intra-molecular hydrogen bonds, which contribute to the molecule's stability.

Chemical Reactions Analysis

The chemical reactivity of isoxazole derivatives is influenced by their molecular structure. Although the provided papers do not delve deeply into various chemical reactions, the synthesis process itself involves chemical transformations that are indicative of the reactivity of these compounds. The formation of isoxazole rings through the reaction with hydroxylamine and the subsequent intramolecular cyclization to form iminopyrrolizines suggest that these compounds can undergo nucleophilic addition and cyclization reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are determined by their molecular structure and the nature of their substituents. The papers provided do not offer extensive data on the physical properties such as melting points, solubility, or stability under various conditions. However, the chemical properties can be inferred from the molecular structure analysis. The presence of hydrogen bonds and the planarity of the benzisoxazole ring suggest that these compounds may exhibit significant stability and could potentially form crystalline structures with specific spatial arrangements, as evidenced by the X-ray diffraction study .

科学研究应用

合成和结构表征

研究人员对异恶唑和恶二唑衍生物的合成进行了研究,探索了它们的化学结构和性质。例如,研究了从 N-羟基-1H-吡唑-4-甲酰胺基氯中合成异恶唑、1, 2, 4-恶二唑和(1H-吡唑-4-基)-甲酮肟衍生物,并通过光谱数据鉴定了它们的结构,证明了这些化合物的化学多功能性 (Bhavanarushi Sangepu 等,2016)。

生物活性

与异恶唑-5-基(3-(5-(噻吩-3-基)-1,2,4-恶二唑-3-基)吡咯烷-1-基)甲酮相关的化合物的生物活性一直是备受关注的课题。例如,一项关于(5-氨基-1, 2, 4-三嗪-6-基)(2-(苯并[d]异恶唑-3-基)吡咯烷-1-基)甲酮衍生物的设计和合成的研究揭示了它们作为钠通道阻滞剂和抗惊厥剂的潜力,表明此类化合物具有治疗潜力 (S. Malik & S. Khan, 2014)。

抗菌和抗结核活性

一些新型异恶唑并联1,3,4-恶二唑衍生物已被合成并对其抗菌和抗结核活性进行了评估,显示出对包括大肠杆菌和结核分枝杆菌在内的各种细菌菌株具有良好的疗效,突出了这些化合物在解决传染病方面的潜力 (Ramesh M. Shingare 等,2018)。

类药性和 ADME 预测

研究人员还对相关化合物的类药性和 ADME 特性进行了计算机模拟预测,深入了解了它们作为治疗剂的潜力。例如,一项研究合成了一系列由 1H-苯并[d][1,2,3]三唑-5-基)(苯基)甲酮合成的化合物,并评估了它们的计算机模拟 ADME 特性以及体外抗菌、抗真菌和抗分枝杆菌活性,证明了计算方法在药物发现中的重要性 (K. Pandya 等,2019)。

属性

IUPAC Name |

1,2-oxazol-5-yl-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S/c19-14(11-1-4-15-20-11)18-5-2-9(7-18)12-16-13(21-17-12)10-3-6-22-8-10/h1,3-4,6,8-9H,2,5,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSRPXMKDUBMAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C4=CC=NO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isoxazol-5-yl(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxyphenyl)oxamide](/img/structure/B2514118.png)

![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone](/img/structure/B2514119.png)

![Phenyl[3-({[3-(trifluoromethyl)benzyl]sulfonyl}methyl)-1-benzofuran-2-yl]methanone](/img/structure/B2514120.png)

![2-(3,5-dimethylphenoxy)-N-[2-(4-fluorophenoxy)ethyl]acetamide](/img/structure/B2514121.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-phenyl-1,3-thiazole-4-carboxamide](/img/structure/B2514126.png)

![(4-((4-Chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2514134.png)

![N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2514138.png)